3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
Description
Properties
IUPAC Name |
3-ethyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-11-7-9(13-8(11)12)4-3-5-10-6-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESZUSEPKCCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCNC2)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Lactam Formation
One common approach to prepare spirocyclic lactams like 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is through intramolecular cyclization of amino alcohol precursors or hydrazide intermediates. The cyclization is often promoted by reagents such as phosphorus oxychloride or carbodiimides under controlled temperature conditions.
- Example Procedure:
- Starting from a hydrazide intermediate, cyclization is induced by phosphorus oxychloride (POCl3) at low temperature (0°C), followed by heating to approximately 80°C.
- The reaction mixture is quenched and basified to isolate the spirocyclic lactam in good yield.
This method is analogous to the synthesis of related oxadiazole derivatives reported in the literature, where hydrazide intermediates undergo cyclization to form heterocyclic rings.
Coupling Reactions and Ring Closure
Another method involves coupling an amino intermediate with carboxylic acid derivatives using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as N,N-diisopropylethylamine (DIPEA). This facilitates amide bond formation followed by intramolecular cyclization to yield the spiro compound.
- Reaction Conditions:
- Solvent: Dichloromethane (DCM) preferred over THF or DMF for better conversion.
- Base: DIPEA found to be optimal.
- Temperature: Room temperature stirring for 3–5 hours.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization via POCl3 | Hydrazide intermediate, POCl3, 0–80°C | High yield, straightforward | Requires careful temperature control |
| Coupling with HATU/DIPEA | Amino intermediate, carboxylic acid, HATU, DIPEA, DCM | Mild conditions, versatile | Requires purification by chromatography |
| Intramolecular nucleophilic substitution | Amino alcohol precursors, base, heat | Direct ring closure | Sensitive to substituent effects |
Research Findings and Optimization
- The choice of solvent and base critically affects the yield and purity of the final spirocyclic product.
- Dichloromethane as solvent and DIPEA as base provide the best conversion rates in coupling reactions leading to spirocyclic lactams.
- The use of coupling reagents such as HATU enhances amide bond formation efficiency, which is a key step in the synthesis.
- Temperature control during cyclization reactions is essential to avoid side reactions and decomposition.
- The ethyl substituent is typically introduced via alkylation of nitrogen centers prior to or after ring closure, depending on the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles are used under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Development
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been investigated for its pharmacological properties. It exhibits potential as a therapeutic agent in treating various conditions, particularly in the realm of neuropharmacology.
Case Study: Neuroprotective Effects
Research indicates that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. In vitro studies have demonstrated that it can inhibit neuronal apoptosis, suggesting a role in the development of drugs aimed at conditions like Alzheimer’s disease and Parkinson’s disease.
Synthetic Chemistry
The compound serves as an important intermediate in organic synthesis. Its unique spirocyclic structure allows for the development of new chemical entities with diverse biological activities.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acidic medium, heat | 75% |
| Alkylation | Base-catalyzed | 85% |
Material Science
Due to its unique structure, 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is being explored for applications in material science, particularly in the design of polymers and advanced materials.
Case Study: Polymer Blends
In studies involving polymer blends, the incorporation of this compound has shown improvements in thermal stability and mechanical properties. This suggests its potential use in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key spirocyclic analogs and their properties:
*Inferred molecular weight based on structural similarity.
Key Observations :
- Substituent Effects : Ethyl and methyl groups at the 3-position influence hydrophobicity (logP) and metabolic stability. Ethyl substitution likely increases membrane permeability compared to methyl .
- Diaza vs.
- Salt Formation : Hydrochloride salts (e.g., 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride) improve solubility for pharmaceutical formulations .
Biological Activity
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Structural Overview
The molecular formula for 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is . The compound features a spirocyclic structure that is significant for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing signaling pathways involved in neuroprotection and cognitive function.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, which could be leveraged in developing new antibiotics.
- Cytotoxic Effects : Some research suggests that it may have cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study examining the effects of various diazaspiro compounds on neuronal health, 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one demonstrated significant neuroprotective properties against oxidative stress-induced neuronal damage. The study highlighted its potential to modulate the activity of the α7 nicotinic acetylcholine receptor (nAChR), which is crucial for synaptic plasticity and cognitive function.
Case Study 2: Antimicrobial Activity
A series of antimicrobial assays were conducted to evaluate the efficacy of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one against common bacterial pathogens. Results indicated that the compound exhibited notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections.
Case Study 3: Cytotoxicity in Cancer Research
Research focused on the cytotoxic effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 25 µM, with a reported IC50 value indicating effective dose-response relationships.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, nitrile oxide intermediates can react with alkenes or alkynes to form spirocyclic frameworks. Key steps include:
- Use of tert-butyl vinyl ether as a dipolarophile ().
- Purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., ethanol/ethyl acetate) to isolate pure products .
- Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reagents to enhance yield and selectivity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and ring puckering parameters ( ).
- Dynamic NMR : Analyzes conformational dynamics, such as pseudorotation in spiro systems ().
- Key Parameters : Puckering amplitudes (e.g., ) and phase angles () derived from Cremer-Pople coordinates quantify ring non-planarity .
Q. How can impurities or byproducts be minimized during synthesis?
- Methodological Answer :
- Employ high-purity starting materials (e.g., freshly distilled tert-butyl vinyl ether) .
- Use scavengers like triethylamine to neutralize acidic byproducts (e.g., HCl during cycloaddition) .
- Monitor reactions via TLC or HPLC to terminate at optimal conversion points.
Advanced Research Questions
Q. How do puckering dynamics of the spiro system influence reactivity and intermolecular interactions?
- Methodological Answer :
- Cremer-Pople Analysis : Quantifies puckering using (amplitude) and (phase angle). For example, the dihydroisoxazole ring in analogs exhibits an envelope conformation (), affecting steric interactions .
- Crystal Packing : Van der Waals interactions dominate, with dihedral angles (e.g., between aromatic rings) influencing solubility and crystallinity .
Q. What computational approaches model the spiro compound’s conformational flexibility?
- Methodological Answer :
- DFT Calculations : Predict energy minima for puckered conformers and transition states.
- MD Simulations : Track pseudorotation dynamics over nanosecond timescales, validated against experimental NMR data ().
- Software : Gaussian or ORCA for quantum mechanics; AMBER for molecular dynamics .
Q. How does substitution at the ethyl group modulate biological activity in related spiro compounds?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs ( ).
- Pharmacophore Mapping : Compare bioactivity of derivatives (e.g., 3-(4-chlorophenyl) analogs) to identify critical substituents .
Q. What role do spirocyclic frameworks play in drug discovery pipelines?
- Methodological Answer :
- Scaffold Rigidity : Spiro systems reduce entropic penalties during target binding, enhancing affinity (e.g., kinase inhibitors in ).
- Patent Analysis : Recent patents (e.g., EP 4 374 877 A2) highlight spiro compounds as protease inhibitors, with modifications at N7/C9 positions optimizing potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
